Mega-8

Catalog No.
S576083
CAS No.
85316-98-9
M.F
C15H31NO6
M. Wt
321.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mega-8

CAS Number

85316-98-9

Product Name

Mega-8

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

InChI

InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1

InChI Key

SBWGZAXBCCNRTM-CTHBEMJXSA-N

SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Synonyms

1-deoxy-(N-methyloctanamido)-D-glucitol, MEGA 8, MEGA-8

Canonical SMILES

CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Studying Protein Disorder:

Researchers have used N-OMNG to investigate the disordered regions of proteins, particularly the N-terminus of protein kinase A (PKA) []. These regions lack a well-defined structure and are crucial for protein function and regulation. N-OMNG's detergent properties allow it to solubilize and study these intrinsically disordered protein segments [].

Improving Drug Delivery:

N-OMNG belongs to a class of compounds called sugar surfactants. These molecules combine sugar units with detergent-like properties. This makes them useful in formulating drugs for administration through injection (parenteral formulations) []. N-OMNG's specific advantages include:

  • High solubilizing power: It can effectively dissolve poorly soluble drugs, making them more readily available for the body to absorb [].
  • Non-denaturing properties: It does not disrupt the structure or function of proteins, which is important for preserving drug efficacy [].
  • Easy removal: N-OMNG can be readily removed from solutions using dialysis, a technique that separates small molecules from larger ones []. This is crucial for ensuring the purity of the final drug product.
  • This information is for general educational purposes only and should not be interpreted as medical advice.
  • Further research is necessary to fully understand the potential of N-OMNG in various scientific applications.

Mega-8, chemically known as N-octanoyl-N-methylglucamine, is a nonionic detergent characterized by its ability to solubilize membrane proteins effectively. With a critical micelle concentration of approximately 70 mM in the absence of salts, it is particularly useful in cell biology applications where membrane integrity must be maintained while extracting proteins for analysis. The molecular formula for Mega-8 is C₁₃H₂₅N₃O₇, and it has a molecular weight of 321.5 g/mol .

The primary mechanism of action of MEGA-8 is its ability to solubilize hydrophobic molecules. Due to its amphiphilic nature, MEGA-8 can surround hydrophobic molecules with its octanoyl tail, shielding them from water, while the glucamine head group interacts with water, allowing the entire complex to dissolve in aqueous solutions [, ].

This property makes MEGA-8 useful in various research applications, including:

  • Protein extraction and purification: MEGA-8 can help solubilize and purify membrane proteins, which are typically difficult to work with due to their hydrophobic nature [].
  • Study of biological membranes: MEGA-8 can be used to mimic the environment of biological membranes, allowing for the study of membrane-associated processes [].
  • Drug delivery systems: MEGA-8 can be used to formulate drug delivery systems for hydrophobic drugs, improving their bioavailability [].
Primarily related to its surfactant properties. It can interact with lipid bilayers, leading to the formation of micelles that encapsulate hydrophobic molecules. This property makes it suitable for applications requiring the solubilization of membrane proteins without denaturing them. The reactions typically involve:

  • Hydrophobic interactions: Mega-8 forms micelles in aqueous solutions, allowing for the solubilization of hydrophobic compounds.
  • Complexation: It can form complexes with various biomolecules, aiding in their extraction and purification.

The biological activity of Mega-8 is centered around its role as a detergent in biochemical assays. It is particularly effective in:

  • Solubilizing membrane proteins: This allows researchers to study protein functions and interactions without denaturation.
  • Facilitating enzyme assays: Mega-8 can enhance the activity of certain enzymes by maintaining their native conformation during extraction.

Mega-8 can be synthesized through several methods, including:

  • Acylation of N-methylglucamine: This involves reacting N-methylglucamine with octanoic acid under controlled conditions to yield N-octanoyl-N-methylglucamine.
  • Chemical modification: Various chemical routes can be employed to modify glucamine derivatives, introducing octanoyl groups.

These methods allow for the production of Mega-8 with high purity and consistency, essential for laboratory applications .

Mega-8 has a wide range of applications in scientific research:

  • Cell biology: Used for solubilizing membrane proteins for analysis.
  • Biochemical assays: Facilitates enzyme assays and protein purification processes.
  • Pharmaceutical research: Acts as a vehicle for drug delivery systems due to its ability to form stable micelles.

Its versatility makes it a valuable tool in both academic and industrial laboratories .

Studies on Mega-8 have demonstrated its effectiveness in interacting with various biomolecules. Key findings include:

  • Protein solubilization efficiency: Mega-8 has been shown to solubilize a wide range of membrane proteins while preserving their functional integrity.
  • Compatibility with other reagents: It can be used alongside other detergents and reagents without significant adverse effects on biological assays.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

321.21513771 g/mol

Monoisotopic Mass

321.21513771 g/mol

Heavy Atom Count

22

UNII

P3TDB90KLN

Other CAS

85316-98-9

Wikipedia

N-octanoyl-N-methylglucamine
N-Octanoyl-N-methylglucamine

Dates

Modify: 2023-08-15

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